molecular formula C19H14N4O2S B2471178 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1207058-70-5

4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No. B2471178
CAS RN: 1207058-70-5
M. Wt: 362.41
InChI Key: GTTGRYVZPCPNDF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a thiazole, and a triazole ring. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiazoles are aromatic compounds that contain a five-membered ring of four carbon atoms and one nitrogen atom . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of the chemical bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions . The thiazole and triazole rings might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. These properties could include its solubility, melting point, boiling point, and spectral properties .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research has shown that derivatives of 1,2,3-triazole have been synthesized with potential antimicrobial activities. For instance, Nalawade et al. (2019) synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives, demonstrating promising antifungal activity against Aspergillus niger, indicating potential applications in treating fungal infections. The study highlighted the role of these compounds in inhibiting ergosterol biosynthesis, a crucial component in fungal cell membranes (Nalawade et al., 2019).

Antimycobacterial and Antibacterial Properties

Further research by Jagadale et al. (2020) developed thiazole and pyrazole clubbed 1,2,3-triazol derivatives with significant antimycobacterial and antibacterial activities. This study offers insights into the potential use of these derivatives in developing new treatments for bacterial infections, particularly those caused by Mycobacterium tuberculosis (Jagadale et al., 2020).

Corrosion Inhibition

Another intriguing application involves the use of benzimidazole derivatives related to the triazole compound as corrosion inhibitors for mild steel in acidic environments. Yadav et al. (2013) discovered that these compounds offer protection against corrosion, indicating their utility in industrial applications where corrosion resistance is crucial (Yadav et al., 2013).

Anticancer Activities

The potential of triazole derivatives in cancer treatment has been explored, with compounds exhibiting inhibitory effects against cancer cell lines. For example, Madhusudhanrao and Manikala (2020) synthesized (E)-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues that demonstrated potent anticancer activity, highlighting the role of such compounds in developing new cancer therapies (Madhusudhanrao & Manikala, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

Future Directions

Future research could involve further exploration of the compound’s properties, potential biological activity, and possible applications. This could include testing the compound against various biological targets, studying its behavior in biological systems, and optimizing its properties for specific applications .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-18(21-22-23(12)14-5-3-2-4-6-14)19-20-15(10-26-19)13-7-8-16-17(9-13)25-11-24-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTGRYVZPCPNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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